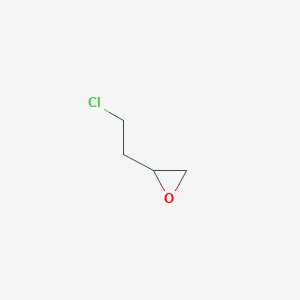![molecular formula C13H17F3N2 B8271269 Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- CAS No. 151021-12-4](/img/structure/B8271269.png)
Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound, in particular, features a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety. The presence of the trifluoromethyl group imparts unique chemical and physical properties to the compound, making it of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with piperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, followed by purification through column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with nucleophiles.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Wirkmechanismus
The mechanism of action of Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine moiety can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-{2-[4-(Trifluoromethyl)phenyl]ethyl}piperidine: Similar structure but with a piperidine ring instead of a piperazine ring.
1-{2-[4-(Trifluoromethyl)phenyl]ethyl}morpholine: Similar structure but with a morpholine ring instead of a piperazine ring.
1-{2-[4-(Trifluoromethyl)phenyl]ethyl}thiomorpholine: Similar structure but with a thiomorpholine ring instead of a piperazine ring.
Uniqueness
Piperazine, 1-[2-[4-(trifluoromethyl)phenyl]ethyl]- is unique due to the presence of both the trifluoromethyl group and the piperazine moiety. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the piperazine moiety provides a versatile scaffold for interaction with various biological targets. This combination of properties makes the compound particularly valuable in drug discovery and development.
Eigenschaften
CAS-Nummer |
151021-12-4 |
|---|---|
Molekularformel |
C13H17F3N2 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
1-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)12-3-1-11(2-4-12)5-8-18-9-6-17-7-10-18/h1-4,17H,5-10H2 |
InChI-Schlüssel |
NMQBNWKRKXJPNA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















